Methyl 2-formyl-3,5-dimethoxybenzoate Methyl 2-formyl-3,5-dimethoxybenzoate
Brand Name: Vulcanchem
CAS No.: 52344-93-1
VCID: VC3703551
InChI: InChI=1S/C11H12O5/c1-14-7-4-8(11(13)16-3)9(6-12)10(5-7)15-2/h4-6H,1-3H3
SMILES: COC1=CC(=C(C(=C1)OC)C=O)C(=O)OC
Molecular Formula: C11H12O5
Molecular Weight: 224.21 g/mol

Methyl 2-formyl-3,5-dimethoxybenzoate

CAS No.: 52344-93-1

VCID: VC3703551

Molecular Formula: C11H12O5

Molecular Weight: 224.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-formyl-3,5-dimethoxybenzoate - 52344-93-1

Description

Methyl 2-formyl-3,5-dimethoxybenzoate is a chemical compound with the CAS number 52344-93-1. It is a derivative of benzoic acid, featuring a formyl group and two methoxy groups attached to the benzene ring. This compound is of interest in organic synthesis due to its functional groups, which can participate in various chemical reactions.

Safety and Hazards

This compound is classified under the Globally Harmonized System (GHS) for chemical labeling and safety data sheets. It poses several hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary statements include handling with care, avoiding ingestion, and using protective equipment .

Synthesis and Applications

Methyl 2-formyl-3,5-dimethoxybenzoate can be used as a starting material in various organic synthesis reactions. For example, it reacts with amines in methanol to form isoindolinone derivatives . Additionally, it can be used to synthesize bioactive compounds like phenyl hydrazones, which exhibit antibacterial, anticancer, and other biological activities .

Synthesis Example

  • Reaction with Amines: Methyl 2-formyl-3,5-dimethoxybenzoate reacts with amines in methanol at room temperature to form isoindolinones after reduction with sodium borohydride .

ReagentConditionsProduct
AminesMethanol, room temperatureIsoindolinones

Research Findings

Recent studies have focused on utilizing methyl 2-formyl-3,5-dimethoxybenzoate in the synthesis of complex organic molecules. Its reactivity makes it a versatile precursor for creating compounds with potential biological activities.

Biological Activities

Compounds synthesized from methyl 2-formyl-3,5-dimethoxybenzoate, such as phenyl hydrazones, have shown promising biological activities, including antibacterial, anticancer, and antifungal properties .

CAS No. 52344-93-1
Product Name Methyl 2-formyl-3,5-dimethoxybenzoate
Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
IUPAC Name methyl 2-formyl-3,5-dimethoxybenzoate
Standard InChI InChI=1S/C11H12O5/c1-14-7-4-8(11(13)16-3)9(6-12)10(5-7)15-2/h4-6H,1-3H3
Standard InChIKey HLWARVBOEGPPGB-UHFFFAOYSA-N
SMILES COC1=CC(=C(C(=C1)OC)C=O)C(=O)OC
Canonical SMILES COC1=CC(=C(C(=C1)OC)C=O)C(=O)OC
PubChem Compound 688335
Last Modified Aug 16 2023

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